B1574639 HM95573

HM95573

Cat. No.: B1574639
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HM95573, also known as belvarafenib, is a novel pan-RAF dimer inhibitor that targets BRAF, CRAF, and their homo-/heterodimers, making it distinct from monomer-selective RAF inhibitors . It was developed to address resistance mechanisms in cancers driven by RAS/RAF pathway mutations, particularly in melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer (CRC). Preclinical studies demonstrate its efficacy in BRAF(V600E), NRAS, and KRAS mutant models, with IC50 values of 7 nM (BRAF(V600E)), 2 nM (CRAF), and 41 nM (wild-type BRAF) .

Properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HM95573;  HM-95573;  HM 95573.

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Biochemical Activity of this compound vs. Other RAF Inhibitors

Compound Target IC50 (nM) Selectivity Notes
This compound BRAF(V600E) 7 Pan-RAF dimer inhibitor
CRAF 2
Lifdarafenib BRAF/CRAF 1–10 Pan-RAF, spares ARAF
Encorafenib BRAF(V600E) 0.5 Monomer-selective
Dabrafenib BRAF(V600E) 0.8 Monomer-selective
LY3009120 BRAF/CRAF dimers 10–50 Pan-RAF dimer inhibitor

Sources:

Clinical Efficacy and Comparison with Similar Compounds

Monotherapy in BRAF/NRAS-Mutant Tumors

  • This compound: In a phase I trial, this compound achieved a 40% objective response rate (ORR) in NRAS-mutant melanoma patients . In BRAF(V600E)-mutant NSCLC, early data show tumor shrinkage, though formal ORR is pending .
  • Encorafenib + Binimetinib: Approved for BRAF(V600E)-mutant melanoma, this combination yields a 63% ORR but lacks activity in NRAS-mutant tumors .

Combination Therapies

  • This compound + Cobimetinib (MEK inhibitor): A phase Ib trial (NCT03284502) reported a 40% ORR in NRAS-mutant melanoma and synergy in KRAS-mutant CRC models, overcoming MEK inhibitor resistance via RAF dimer blockade .
  • Dabrafenib + Trametinib: Approved for BRAF(V600E) melanoma/NSCLC, with 67% ORR in melanoma, but ineffective in RAS mutants due to pathway reactivation .

Table 2: Clinical Trial Outcomes in NRAS-Mutant Melanoma

Regimen Phase ORR Key Limitation
This compound + Cobimetinib Ib 40% Small cohort (n=9–10)
Trametinib + Hydroxychloroquine Ib/II Pending Autophagy inhibition unproven
Binimetinib monotherapy II 15% Low durability

Sources:

Unique Advantages and Developmental Status

However, Roche discontinued its development in 2025, while Hanmi Pharma advances phase II trials in South Korea for melanoma (anticipated approval by 2026) . Competitors like encorafenib and dabrafenib dominate the BRAF(V600E) niche, but this compound’s broader RAS/RAF applicability positions it for niche roles in NRAS-mutant and brain-metastatic cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.